molecular formula C16H17NO3S B4395320 N-(1-phenylethyl)-2-(phenylsulfonyl)acetamide

N-(1-phenylethyl)-2-(phenylsulfonyl)acetamide

Cat. No.: B4395320
M. Wt: 303.4 g/mol
InChI Key: KXSQBNDHJVCXSN-UHFFFAOYSA-N
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Description

N-(1-phenylethyl)-2-(phenylsulfonyl)acetamide: is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a phenylethyl group attached to the nitrogen atom and a phenylsulfonyl group attached to the acetamide moiety

Properties

IUPAC Name

2-(benzenesulfonyl)-N-(1-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c1-13(14-8-4-2-5-9-14)17-16(18)12-21(19,20)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXSQBNDHJVCXSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49736958
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Step 1: The synthesis of N-(1-phenylethyl)-2-(phenylsulfonyl)acetamide typically begins with the reaction of 1-phenylethylamine with acetic anhydride to form N-(1-phenylethyl)acetamide.

    Step 2: The N-(1-phenylethyl)acetamide is then reacted with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine to yield this compound.

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(1-phenylethyl)-2-(phenylsulfonyl)acetamide can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, reduced sulfonamides.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Chemistry:

    Catalysis: N-(1-phenylethyl)-2-(phenylsulfonyl)acetamide can be used as a ligand in catalytic reactions, particularly in asymmetric synthesis.

    Material Science: It can be incorporated into polymers to modify their properties.

Biology and Medicine:

    Pharmacology: This compound may exhibit biological activity, making it a candidate for drug development, particularly as an antimicrobial or anti-inflammatory agent.

    Biochemistry: It can be used to study enzyme inhibition and protein interactions due to its sulfonamide moiety.

Industry:

    Chemical Manufacturing: It can be used as an intermediate in the synthesis of more complex molecules.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of N-(1-phenylethyl)-2-(phenylsulfonyl)acetamide involves its interaction with biological targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or block receptor sites. This interaction can disrupt normal cellular processes, leading to the desired therapeutic or biological effect.

Comparison with Similar Compounds

  • N-(1-phenylethyl)-2-(phenylsulfonyl)benzamide
  • N-(1-phenylethyl)-2-(phenylsulfonyl)propionamide

Comparison:

  • Structural Differences: While similar in structure, these compounds differ in the acyl group attached to the sulfonamide moiety.
  • Reactivity: The presence of different acyl groups can influence the reactivity and stability of the compounds.
  • Applications: Each compound may have unique applications based on its specific structural features and reactivity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(1-phenylethyl)-2-(phenylsulfonyl)acetamide
Reactant of Route 2
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N-(1-phenylethyl)-2-(phenylsulfonyl)acetamide

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